molecular formula C12H8N2O2 B1384373 3-(1,3-Benzoxazol-2-yl)-2-pyridinol CAS No. 292140-74-0

3-(1,3-Benzoxazol-2-yl)-2-pyridinol

Cat. No.: B1384373
CAS No.: 292140-74-0
M. Wt: 212.2 g/mol
InChI Key: IMBFGQSBFRQBTA-UHFFFAOYSA-N
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Description

Significance of Benzoxazole (B165842) Scaffolds in Contemporary Chemical Research

The benzoxazole ring system, a fusion of a benzene (B151609) ring and an oxazole (B20620) ring, is considered a "privileged structure" in medicinal chemistry. nih.govnih.gov This designation stems from the fact that this particular molecular framework is a recurring motif in a multitude of biologically active compounds. nih.govnih.gov The versatility of the benzoxazole scaffold allows it to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities. nih.govnih.gov

Benzoxazole derivatives have been extensively investigated and have shown promise in various therapeutic areas. They are known to exhibit a wide array of biological effects, including but not limited to, antimicrobial, anti-inflammatory, anticancer, and antiviral properties. nih.govasianpubs.org The continued exploration of benzoxazole-containing compounds in drug discovery underscores their importance and potential for the development of new medicines. nih.govnih.gov

Academic Context of Pyridinol Moieties in Heterocyclic Chemistry

Pyridinol moieties, which are hydroxyl-substituted pyridines, are fundamental components in the vast field of heterocyclic chemistry. Pyridine (B92270) itself is a six-membered aromatic heterocycle analogous to benzene, with one carbon atom replaced by a nitrogen atom. libretexts.orgyoutube.com This nitrogen atom imparts distinct electronic properties to the ring system, influencing its reactivity and basicity. youtube.com

The presence of a hydroxyl group in the pyridinol structure further enhances its chemical versatility. Pyridinols can exist in tautomeric forms, primarily as the pyridinol form and the pyridone form. This tautomerism plays a crucial role in their chemical behavior and interactions. In academic research, pyridinol derivatives are explored for their coordination chemistry with metal ions, their role as building blocks in the synthesis of more complex heterocyclic systems, and their own inherent biological activities. nih.gov The study of pyridinol moieties contributes to a deeper understanding of structure-activity relationships in heterocyclic compounds. nih.gov

Rationale for Investigating 3-(1,3-Benzoxazol-2-yl)-2-pyridinol as a Privileged Molecular Architecture

The strategic combination of a benzoxazole scaffold and a pyridinol moiety within a single molecule, as seen in this compound, presents a compelling case for its investigation as a privileged molecular architecture. This "hybrid" approach in molecular design aims to synergize the beneficial properties of both constituent ring systems.

The rationale for studying this specific compound is rooted in the principle of molecular hybridization, where two or more pharmacophores are combined to create a new molecule with potentially enhanced or novel properties. The benzoxazole component provides a well-established platform for biological interactions, while the pyridinol moiety can introduce additional hydrogen bonding capabilities and coordination sites, potentially influencing the molecule's solubility, membrane permeability, and target binding affinity.

Furthermore, the relative orientation of the benzoxazole and pyridinol rings in this compound can lead to unique photophysical properties. Such compounds are often fluorescent and their absorption and emission characteristics can be sensitive to their environment, making them interesting candidates for applications in materials science, such as in the development of fluorescent probes and sensors. researchgate.netrsc.org The investigation of this hybrid system, therefore, holds the promise of discovering new compounds with valuable biological and photophysical profiles.

Compound Information Table

Compound Name
This compound
Benzoxazole
Pyridinol
Pyridine
Benzene
Oxazole
2-Aminophenol (B121084)
2-Hydroxy-3-pyridinecarboxylic acid

Chemical Data Table

PropertyValue
Molecular Formula C12H8N2O2
Molecular Weight 212.21 g/mol
InChI 1S/C12H8N2O2/c15-11-8(4-3-7-13-11)12-14-9-5-1-2-6-10(9)16-12/h1-7H,(H,13,15)
InChI Key IMBFGQSBFRQBTA-UHFFFAOYSA-N
SMILES O=C1N=CC=C(C1)C2=NC3=CC=CC=C3O2
Physical Description Solid
CAS Number 101961-00-6

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1,3-benzoxazol-2-yl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O2/c15-11-8(4-3-7-13-11)12-14-9-5-1-2-6-10(9)16-12/h1-7H,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMBFGQSBFRQBTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC=CNC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 1,3 Benzoxazol 2 Yl 2 Pyridinol and Structural Analogues

Strategies for Benzoxazole (B165842) Nucleus Formation

The formation of the benzoxazole ring is a cornerstone of the synthesis of 3-(1,3-Benzoxazol-2-yl)-2-pyridinol. This is typically achieved through the cyclization of a 2-aminophenol (B121084) with a suitable carbonyl-containing precursor. Various methodologies have been developed to facilitate this transformation, each with its own set of advantages and limitations.

Cyclization of 2-Aminophenols with Carbonyl Precursors

The most traditional and widely employed method for synthesizing the benzoxazole core involves the condensation of 2-aminophenols with a variety of carbonyl compounds. This approach is versatile, allowing for the introduction of diverse substituents onto the 2-position of the benzoxazole ring. Common carbonyl precursors include aldehydes, carboxylic acid derivatives, ketones, and orthoesters. researchgate.netnih.gov The general mechanism proceeds through the formation of a Schiff base or an amide intermediate, followed by an intramolecular cyclization and subsequent dehydration or elimination to yield the aromatic benzoxazole ring. researchgate.net

For the synthesis of this compound, a key precursor would be a derivative of 2-hydroxypyridine-3-carboxylic acid. The condensation of this pyridine (B92270) derivative with 2-aminophenol would directly lead to the target structure. The reaction conditions for such condensations can vary widely, often requiring heat or the presence of a catalyst to drive the reaction to completion.

Carbonyl PrecursorCatalyst/ConditionsProduct ScopeReference
AldehydesSamarium triflate in aqueous media2-Aryl/alkyl-benzoxazoles nih.gov
Carboxylic AcidsLawesson's reagent, microwave2-Aryl/alkyl-benzoxazoles nih.gov
β-DiketonesBrønsted acid and CuI2-Substituted benzoxazoles nih.govorganic-chemistry.org
OrthoestersNone (neat)2-Alkyl/aryl-benzoxazoles researchgate.netnih.gov

Oxidative Cyclization Pathways

Oxidative cyclization offers an alternative and often milder approach to benzoxazole synthesis. These methods typically involve the in situ generation of a reactive intermediate from a 2-aminophenol and a suitable coupling partner, which then undergoes cyclization under oxidative conditions. A variety of oxidizing agents have been employed, including molecular oxygen, peroxides, and hypervalent iodine reagents. chemistryviews.org For instance, the reaction of 2-aminophenols with aldehydes can be facilitated by an oxidant to form the benzoxazole ring system. prepchem.com Elemental sulfur has also been reported as an effective oxidant for the coupling of 2-aminophenols with aldehydes or ketones. chemistryviews.org

A notable advantage of oxidative methods is their potential for high atom economy and the use of environmentally benign oxidants like air. chemistryviews.org These pathways can be catalyzed by various transition metals or can be metal-free. chemistryviews.org

OxidantCatalystSubstratesKey FeaturesReference
O₂Activated Charcoal2-Aminophenols, AldehydesMetal-free, requires heat prepchem.com
AirCopper catalystPhenols, Primary aminesDirect C-H amination chemistryviews.org
Elemental SulfurN-methylpiperidine2-Aminophenols, KetonesMild conditions nih.gov
tert-Butyl hydroperoxideIodine (catalytic)Benzoxazoles, AminesMetal-free, ambient temperature nih.gov

Metal-Catalyzed Synthetic Routes

Transition metal catalysis has emerged as a powerful tool for the synthesis of benzoxazoles, offering high efficiency and broad functional group tolerance. Palladium, copper, and nickel are the most commonly employed metals for these transformations. researchgate.net

Palladium-catalyzed reactions often involve the cross-coupling of a 2-aminophenol with a suitable coupling partner, such as an aryl halide, followed by intramolecular cyclization. For instance, palladium-catalyzed carbonylation of 2-aminophenols with aryl or vinyl bromides can produce 2-substituted benzoxazoles in a one-pot procedure. nih.gov A novel palladium-catalyzed method involves the cleavage of a carbon-carbon triple bond with o-aminophenol to form benzoxazoles. rsc.org

Copper-catalyzed methods are also prevalent and offer a cost-effective alternative to palladium. Copper(I) iodide (CuI), in combination with a ligand like 1,10-phenanthroline, can effectively catalyze the cyclization of ortho-haloanilides to form benzoxazoles. nih.gov Copper catalysis is also utilized in C-H activation strategies for the direct arylation of the benzoxazole core. nih.gov

Nickel-catalyzed syntheses have also been developed. For example, nickel(II) complexes have been used to assist the intramolecular cyclization of 2-aminophenols and aromatic aldehydes, providing high yields of 2-aryl benzoxazoles. researchgate.net

Metal CatalystLigand/Co-catalystReaction TypeSubstratesReference
Palladium(II) chloride-C-C triple bond cleavageo-Aminophenol, Alkynes rsc.org
Copper(I) iodide1,10-PhenanthrolineIntramolecular cyclizationo-Haloanilides nih.gov
Nickel(II) complexK₂CO₃Intramolecular cyclization2-Aminophenol, Aldehydes researchgate.net
Palladium(0)-Aminocarbonylation/cyclization2-Aminophenols, Aryl bromides nih.gov

Brønsted or Lewis Acid-Catalyzed Cyclization Approaches

Acid catalysis provides a straightforward and often high-yielding route to benzoxazoles. Both Brønsted and Lewis acids have been successfully employed to promote the cyclization of 2-aminophenols with carbonyl precursors.

Brønsted acids , such as polyphosphoric acid (PPA), p-toluenesulfonic acid (TsOH), and acidic ionic liquids, are effective catalysts for the condensation and subsequent cyclization. nih.govznaturforsch.comresearchgate.net For instance, a reusable Brønsted acidic ionic liquid gel has been shown to be a highly efficient heterogeneous catalyst for the synthesis of benzoxazoles from 2-aminophenols and aldehydes under solvent-free conditions. researchgate.netnih.gov

Lewis acids , such as boron trifluoride etherate (BF₃·Et₂O), samarium triflate, and various metal triflates, can activate the carbonyl group of the precursor, facilitating the nucleophilic attack by the amino group of the 2-aminophenol. researchgate.netnih.gov A combination of a Brønsted acid (like TsOH) and a Lewis acid (like CuI) has been shown to be particularly effective for the cyclization of 2-aminophenols with β-diketones. nih.govorganic-chemistry.org More recently, triflic anhydride (B1165640) has been used to promote the synthesis of 2-substituted benzoxazoles from tertiary amides and 2-aminophenols. znaturforsch.com

Acid CatalystReaction TypeSubstratesKey FeaturesReference
Brønsted acidic ionic liquid gelCondensation/Aromatization2-Aminophenol, AldehydesHeterogeneous, reusable, solvent-free researchgate.netnih.gov
Polyphosphoric acid (PPA)Condensation/Cyclization2-Aminophenol, Carboxylic acidsHigh temperature rsc.org
Triflic Anhydride/2-FluoropyridineElectrophilic activation2-Aminophenol, Tertiary amidesMild conditions znaturforsch.com
Boron trifluoride etherate (BF₃·Et₂O)Cyclization2-Aminophenol, N-cyano-N-phenyl-p-toluenesulfonamideGood yields, non-toxic reagent researchgate.netosti.govchemicalbook.com

Amide-Based Electrophilic Activation Methodologies

A more recent strategy for benzoxazole synthesis involves the electrophilic activation of amides. This method provides an alternative to the use of traditional carbonyl precursors like aldehydes and carboxylic acids. In one approach, tertiary amides are activated with triflic anhydride (Tf₂O) in the presence of a mild base like 2-fluoropyridine. znaturforsch.comnih.gov This generates a highly reactive amidinium salt intermediate. The subsequent nucleophilic attack by a 2-aminophenol, followed by intramolecular cyclization and elimination, affords the desired 2-substituted benzoxazole. znaturforsch.com This cascade reaction is notable for its mild conditions and broad substrate scope, allowing for the synthesis of a wide array of functionalized benzoxazole derivatives. znaturforsch.comnih.gov

Regioselective Integration of the Pyridinol Moiety into Benzoxazole Scaffolds

The regioselective introduction of the pyridinol moiety is a critical step in the synthesis of this compound. This can be achieved either by constructing the benzoxazole ring onto a pre-functionalized pyridinol or by functionalizing a pre-formed benzoxazole at the 2-position with a pyridinol unit.

One direct approach involves the condensation of a 2-aminophenol with a 2-hydroxypyridine-3-carboxylic acid derivative, as mentioned earlier. researchgate.net This strategy ensures the correct regiochemistry of the final product.

Alternatively, a pre-formed benzoxazole can be functionalized. This often involves the C-H activation of the C2-position of the benzoxazole ring, which is the most acidic proton. However, the direct introduction of a pyridinol ring in a regioselective manner can be challenging. A more common approach is to introduce a pyridine ring first and then convert it to a pyridinol. For example, a 2-halobenzoxazole could undergo a Suzuki or Stille coupling with a suitable pyridine-based organometallic reagent, followed by conversion of a substituent on the pyridine ring (e.g., a methoxy (B1213986) group) to a hydroxyl group.

A reported synthesis of 2-(2-pyridyl)benzoxazole (B1330346) involves the reaction of 2-aminophenol with 2-picolinic acid under microwave irradiation. rsc.org To obtain the desired this compound, a subsequent hydroxylation at the 2-position of the pyridine ring would be necessary. The regioselective synthesis of 2-(2-hydroxyaryl)pyridines has also been achieved through the reaction of benzynes with pyridine N-oxides, offering another potential route to related structures. nih.govrsc.org

Direct Functionalization Strategies

Direct functionalization represents a powerful and atom-economical approach to synthesizing complex molecules like this compound. These methods aim to form key carbon-carbon or carbon-heteroatom bonds by activating otherwise inert C-H bonds, or by utilizing pre-functionalized precursors in coupling reactions.

A common strategy involves the condensation of an o-aminophenol with a suitably functionalized pyridine derivative. For instance, the synthesis of 2-substituted benzoxazoles can be achieved through the reaction of 2-aminophenol with aromatic aldehydes. nih.gov This fundamental reaction can be adapted for the target molecule by using 2-hydroxy-pyridine-3-carbaldehyde as the pyridine component. The reaction proceeds via the formation of a Schiff base intermediate, which then undergoes oxidative cyclization to yield the benzoxazole ring. Various catalysts, including nano-ZnO, can be employed to promote this transformation, though challenges such as high temperatures and moderate yields can be encountered. nih.gov

Alternative direct functionalization pathways may involve modern cross-coupling reactions. A pre-formed 3-bromo-2-pyridinol or a related protected derivative could, in principle, be coupled with a 2-unsubstituted benzoxazole using palladium or copper catalysis to form the C-C bond between the two heterocyclic systems. Another approach starts with a functionalized pyridine, such as 3-fluoro-2-hydroxypyridine, which can be nitrated and further modified. nih.gov The synthesis of related oxazolidinone derivatives has been demonstrated starting from such precursors, indicating the viability of building complexity upon a pre-functionalized pyridinol core. nih.gov

Synthetic Approaches for Benzoxazole[4,5-b]pyridines and Related Fused Systems

The synthesis of fused heterocyclic systems like benzoxazole[4,5-b]pyridines and their analogues provides insight into advanced cyclization and annulation strategies that are relevant to the construction of complex heterocyclic molecules. These methods often involve building one heterocyclic ring onto another pre-existing one.

One major route is the annulation of an oxazole (B20620) ring onto a pyridine framework. This can be accomplished by starting with a substituted 2-amino-3-hydroxypyridine. researchgate.net Heating this precursor with carboxylic acids or their derivatives in the presence of a dehydrating agent like polyphosphoric acid (PPA) or polyphosphate ester (PPSE) leads to the formation of the fused oxazolo[4,5-b]pyridine (B1248351) system. researchgate.net Similarly, isoxazolo[4,5-b]pyridines can be synthesized from 3-hydroxypyridines, highlighting the utility of this substitution pattern in pyridine precursors for building fused azole rings. beilstein-journals.org

Conversely, the pyridine ring can be formed onto a pre-existing azole. For example, a one-pot Michael addition and cyclo-elimination cascade has been used to generate thiazolo[4,5-b]pyridines, a related sulfur-containing analogue. dmed.org.ua This strategy involves the reaction of a thiazolidine (B150603) derivative with an aromatic aldehyde and a Michael donor like malononitrile, where the resulting adduct undergoes intramolecular cyclization to form the pyridine ring. dmed.org.ua Palladium-catalyzed tandem cross-coupling and cyclization reactions have also been effectively used to construct the imidazo[4,5-b]pyridine core, a nitrogen analogue. researchgate.net These advanced methods demonstrate the versatility of modern catalysis in synthesizing complex fused heterocycles. researchgate.net

Table 1: Synthetic Approaches for Fused Pyridine-Azole Systems
Fused SystemStarting MaterialsKey Reagents/ConditionsReference
Oxazolo[4,5-b]pyridines5-Bromo-3-hydroxy-2-aminopyridine, Carboxylic AcidPolyphosphate Ester (PPSE) or Polyphosphoric Acid (PPA), Heat researchgate.net
Isoxazolo[4,5-b]pyridines2-Chloro-3-nitro-6-R-pyridinesIntramolecular nucleophilic substitution of the nitro group beilstein-journals.org
Imidazo[4,5-b]pyridines3-Amino-2-chloropyridinePalladium-catalyzed tandem cross-coupling/cyclization researchgate.net
Thiazolo[4,5-b]pyridines3-Benzyl-4-thiazolidine-2-thione, Aromatic Aldehyde, MalononitrileOne-pot Michael addition and cyclo-elimination cascade dmed.org.ua

Green Chemistry Principles in the Synthesis of this compound Derivatives

The integration of green chemistry principles into synthetic methodologies is crucial for developing sustainable and environmentally benign processes. For the synthesis of benzoxazole derivatives, several green approaches have been successfully implemented, reducing solvent waste, energy consumption, and the use of hazardous reagents.

Microwave-assisted synthesis has emerged as a powerful tool in this regard. The synthesis of 2-pyridin-3-yl-1,3-benzoxazole, a structural isomer of the title compound, was achieved by the microwave irradiation of nicotinic acid and o-aminophenol in dimethylformamide (DMF). asianpubs.org This method significantly reduces the reaction time from hours to minutes compared to conventional heating and avoids the risks associated with high-pressure equipment. asianpubs.org

Further embracing green chemistry, a variety of sustainable techniques have been applied to the synthesis of 2-substituted benzoxazoles. mdpi.com These include:

Ultrasound-assisted synthesis: Using ultrasonic waves to provide energy for the reaction, often leading to shorter reaction times and improved yields.

Mechanochemistry: Performing reactions by grinding solid reactants together, often in the absence of any solvent (solvent-free conditions).

Deep Eutectic Solvents (DES): Utilizing DES as biodegradable and low-toxicity solvent alternatives to traditional volatile organic compounds.

These methods have been successfully used for the aerobic oxidation of Schiff bases to form benzoxazoles, demonstrating excellent yields and representing a significant improvement over conventional methods that require longer reaction times at room temperature. mdpi.com The use of solvent-free grinding techniques has also been reported for the synthesis of related 1,3-oxazine heterocycles, further highlighting the potential of mechanochemistry in green heterocyclic synthesis. sciresliterature.org

Table 2: Comparison of Conventional vs. Green Synthesis Methods for Benzoxazole Derivatives mdpi.com
MethodReaction TimeTemperatureKey Advantages
Conventional (Stirring)7–9 hoursRoom TemperatureSimple setup
Microwave-Assisted3 hours50 °CReduced reaction time, energy efficiency
Ultrasound-Assisted2 hours50 °CRapid, improved yields
Mechanochemical (Grinding)2 hoursN/ASolvent-free, high efficiency
Deep Eutectic Solvent (DES)3 hours40 °CUse of green, biodegradable solvent

Advanced Spectroscopic and Structural Elucidation Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis (e.g., ¹H NMR, ¹³C NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In a hypothetical ¹H NMR spectrum of 3-(1,3-Benzoxazol-2-yl)-2-pyridinol, distinct signals would be expected for each unique proton in the molecule. The aromatic protons on the benzoxazole (B165842) and pyridine (B92270) rings would typically appear in the downfield region (around 7.0-8.5 ppm) due to the deshielding effects of the aromatic currents. The chemical shifts and coupling patterns (splitting of signals) would allow for the precise assignment of each proton. For instance, the protons on the pyridine ring would exhibit characteristic coupling constants (J-values) that reveal their relative positions (ortho, meta, para). The proton of the hydroxyl group on the pyridinol ring would likely appear as a broad singlet, and its chemical shift could be concentration and solvent-dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom would give rise to a distinct signal. The carbon atoms of the benzoxazole and pyridine rings would resonate in the aromatic region (typically 100-160 ppm). The carbon atom attached to the hydroxyl group (C-2 of the pyridine ring) and the carbon atom of the C=N bond in the oxazole (B20620) ring would be expected at specific downfield shifts.

A hypothetical data table for the NMR analysis is presented below.

Analysis Type Expected Chemical Shift Range (ppm) Key Structural Information Yielded
¹H NMR Aromatic Protons: 7.0 - 8.5Hydroxyl Proton: VariableConnectivity and electronic environment of protons.
¹³C NMR Aromatic Carbons: 100 - 160C-O and C=N Carbons: DownfieldCarbon framework and presence of functional groups.

Infrared (IR) Spectroscopy for Vibrational Mode Characterization

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The resulting spectrum provides a "fingerprint" of the molecule, revealing the presence of specific functional groups.

For this compound, characteristic absorption bands would be anticipated. A broad band in the region of 3400-3200 cm⁻¹ would indicate the O-H stretching vibration of the hydroxyl group. The C=N stretching vibration of the benzoxazole ring would likely appear around 1650-1550 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aromatic C=C stretching vibrations would be observed in the 1600-1450 cm⁻¹ region. The C-O stretching vibration of the benzoxazole ether linkage would also produce a characteristic band, typically in the 1300-1000 cm⁻¹ range.

A summary of expected IR absorption bands is provided in the table below.

Vibrational Mode Expected Wavenumber Range (cm⁻¹)
O-H Stretch (hydroxyl)3400 - 3200 (broad)
Aromatic C-H Stretch> 3000
C=N Stretch (oxazole)1650 - 1550
Aromatic C=C Stretch1600 - 1450
C-O Stretch (ether)1300 - 1000

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its structural elucidation.

In the mass spectrum of this compound (C₁₂H₈N₂O₂), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (212.20 g/mol ). High-resolution mass spectrometry could confirm the elemental composition. The fragmentation pattern would provide further structural clues. Common fragmentation pathways could involve the loss of small neutral molecules like CO, HCN, or cleavage of the bond between the pyridine and benzoxazole rings. Predicted mass spectrometry data suggests the presence of adducts such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻ under different ionization conditions.

A table summarizing the predicted mass spectrometry data is shown below.

Adduct Predicted m/z
[M+H]⁺213.06586
[M+Na]⁺235.04780
[M-H]⁻211.05130

X-ray Diffraction Crystallography for Solid-State Conformation and Intermolecular Interactions

X-ray diffraction crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. A successful single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsion angles, confirming the molecular conformation.

Furthermore, this technique would reveal the packing of the molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking. The hydroxyl group of the pyridinol moiety and the nitrogen atoms of the heterocyclic rings are potential sites for hydrogen bonding, which could play a significant role in the supramolecular architecture. The planar benzoxazole and pyridine rings could also engage in π-π stacking interactions.

Should crystallographic data become available, it would be presented in a table detailing parameters such as the crystal system, space group, unit cell dimensions, and key intermolecular contacts.

Computational and Theoretical Investigations of 3 1,3 Benzoxazol 2 Yl 2 Pyridinol Systems

Quantum Chemical Calculations for Electronic Structure and Excited States (e.g., DFT, TD-DFT)

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful quantum mechanical methods used to investigate the electronic structure and excited-state dynamics of molecules like 3-(1,3-Benzoxazol-2-yl)-2-pyridinol. These calculations are fundamental to understanding the molecule's spectroscopic and photophysical characteristics. By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, orbital energies, and electronic transitions with a high degree of accuracy.

Analysis of Molecular Orbitals and Electron Density Distributions

The electronic properties of this compound are largely dictated by the distribution and energies of its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's stability, reactivity, and electronic absorption properties.

In the ground state, the electron density of this compound is primarily localized on the benzoxazole (B165842) and pyridinol ring systems. Upon photoexcitation, there is a significant redistribution of electron density. Theoretical calculations have shown that for related benzoxazole derivatives, the HOMO is often localized on the electron-rich part of the molecule, while the LUMO is situated on the electron-accepting portion. This intramolecular charge transfer (ICT) character is a key feature of many fluorescent molecules.

OrbitalDescriptionTypical Localization
HOMO Highest Occupied Molecular OrbitalElectron-rich regions, often the benzoxazole moiety.
LUMO Lowest Unoccupied Molecular OrbitalElectron-deficient regions, often the pyridinol ring.
HOMO-LUMO Gap Energy difference between HOMO and LUMOInfluences electronic transitions and reactivity.

Prediction of Spectroscopic Transitions and Photophysical Parameters

Time-Dependent Density Functional Theory (TD-DFT) is employed to simulate the electronic absorption and emission spectra of this compound. By calculating the energies of various electronic transitions from the ground state to different excited states, TD-DFT can predict the wavelengths of maximum absorption (λmax). These theoretical predictions can then be compared with experimental spectroscopic data to validate the computational model.

Furthermore, these calculations provide insights into the nature of the electronic transitions. For instance, a transition with significant HOMO-to-LUMO character often corresponds to the lowest energy absorption band and is associated with the intramolecular charge transfer process. Other photophysical parameters that can be estimated through computational methods include the oscillator strength (f), which is a measure of the intensity of an electronic transition, and the fluorescence lifetime (τ).

ParameterDescriptionMethod of Prediction
λmax (Absorption) Wavelength of maximum light absorptionTD-DFT
λem (Emission) Wavelength of maximum light emissionTD-DFT (from optimized excited state geometry)
Oscillator Strength (f) Probability of an electronic transitionTD-DFT
Fluorescence Lifetime (τ) Average time the molecule stays in the excited stateCalculated from transition dipole moments

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern medicinal and materials chemistry. These computational models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties. For a class of compounds like the derivatives of this compound, QSAR can be a valuable tool for predicting the activity of new, unsynthesized analogs, thereby guiding the design of more potent or effective molecules.

Derivation and Selection of Physicochemical Descriptors

The foundation of any QSAR model is the set of molecular descriptors used to numerically represent the chemical structure. These descriptors can be broadly categorized into several classes:

1D Descriptors: These are based on the molecular formula and include properties like molecular weight and atom counts.

2D Descriptors: These are derived from the 2D representation of the molecule and encompass constitutional descriptors (e.g., number of rings, bonds), topological indices (e.g., Wiener index, Randić index), and electro-topological state indices.

3D Descriptors: These are calculated from the 3D coordinates of the atoms and include geometric descriptors (e.g., molecular surface area, volume) and steric parameters.

Physicochemical Descriptors: These include properties like logP (lipophilicity), molar refractivity, and polarizability.

The selection of relevant descriptors is a critical step in QSAR modeling. A large number of descriptors can be calculated for each molecule, but only a subset of these will be correlated with the activity of interest. Various statistical methods, such as correlation analysis and feature selection algorithms, are used to identify the most informative descriptors.

Multivariate Statistical Methods in QSAR Model Development

Once a set of relevant descriptors has been selected, a mathematical model is developed to relate these descriptors to the observed activity. Several multivariate statistical methods can be employed for this purpose:

Multiple Linear Regression (MLR): This is one of the simplest methods, which assumes a linear relationship between the descriptors and the activity.

Partial Least Squares (PLS): This method is particularly useful when the number of descriptors is large and there is multicollinearity among them.

Principal Component Analysis (PCA): Often used as a preliminary step to reduce the dimensionality of the descriptor space.

Machine Learning Methods: More advanced techniques like Support Vector Machines (SVM), Artificial Neural Networks (ANN), and Random Forest (RF) are increasingly being used to build more complex and predictive QSAR models.

The choice of method depends on the nature of the data and the complexity of the structure-activity relationship.

Validation Protocols for Predictive QSAR Models

The development of a QSAR model is not complete without rigorous validation to ensure its predictive power and robustness. Validation is typically performed using both internal and external procedures:

Internal Validation: This involves assessing the model's performance on the same dataset that was used for its development. Common techniques include:

Leave-One-Out (LOO) Cross-Validation: A single data point is left out, the model is retrained on the remaining data, and the left-out point is predicted. This is repeated for all data points.

Leave-N-Out Cross-Validation: Similar to LOO, but N data points are left out at a time.

Y-Randomization: The biological activity data is randomly shuffled to ensure that the model is not a result of a chance correlation.

External Validation: This is the most crucial validation step, where the model's ability to predict the activity of an independent set of compounds (the test set) is evaluated. The test set should not have been used in any stage of model development.

A set of statistical metrics is used to assess the quality of the QSAR model, including the coefficient of determination (R²), the cross-validated R² (Q²), and the predictive R² for the external test set. A reliable QSAR model should have high values for these metrics, indicating a strong correlation between the predicted and observed activities.

Molecular Docking Simulations for Ligand-Target Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. This method is instrumental in virtual screening and for understanding the binding mode of potential drug candidates.

In the study of benzoxazole and pyridine (B92270) derivatives, molecular docking simulations have been successfully employed to identify key interactions and predict binding affinities with various protein targets. For instance, in studies of related benzoxazole derivatives, molecular docking has been used to screen for potential antimicrobial agents. One such study on 1-(benzo[d]oxazol-2-yl)-3,5-diphenyl-formazans identified a lead compound that exhibited a strong binding affinity with the 4URO receptor, with a docking score of -8.0 kcal/mol. nih.gov This indicates a favorable binding interaction.

Similarly, docking studies on 2-pyridin-3-yl-benzo[d] sigmaaldrich.comnih.govoxazin-4-one derivatives, which share structural similarities with this compound, have been conducted to model their interaction with human neutrophil elastase. nih.gov These simulations help in building a common binding model and understanding the structure-activity relationship. nih.gov

The binding energy, a key output of docking simulations, quantifies the strength of the interaction between the ligand and the target. For a series of novel thiazole (B1198619) and pyrazole (B372694) derivatives incorporating a pyridine moiety, docking studies revealed significant binding energies ranging from -7.20 to -11.70 kcal/mol against various antimicrobial protein receptors. mdpi.com These values suggest effective binding to the active sites. mdpi.com

A representative table of docking scores for related compounds from various studies is presented below to illustrate the typical range of binding energies observed for this class of molecules.

Compound TypeTarget ProteinDocking Score (kcal/mol)Reference
1-(benzo[d]oxazol-2-yl)-3,5-diphenyl-formazan derivative4URO receptor-8.0 nih.gov
Thiazole clubbed pyridine scaffoldSARS-CoV-2 main protease (6LU7)-8.6 nih.gov
Quinoline-Pyrido[2,3-d] Pyrimidinone derivativeDNA gyrase of E. coli-8.90 mdpi.com
Quinoline-Pyrido[2,3-d] Pyrimidinone derivativefdc1 of Aspergillus niger (4ZA5)-11.70 mdpi.com
Thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivativeα-amylase-7.43 plos.org

These studies collectively demonstrate the utility of molecular docking in identifying promising ligand-target pairs and elucidating the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex.

Molecular Dynamics Simulations for Conformational Landscape and Dynamics

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and stability of the complex over time. MD simulations are crucial for validating the results of docking studies and for gaining a deeper understanding of the thermodynamic properties of binding.

In the context of benzoxazole derivatives, MD simulations have been used to confirm the stability of ligand-receptor interactions predicted by docking. For the 1-(benzo[d]oxazol-2-yl)-3,5-diphenyl-formazan derivative with the highest docking score, MD simulations showed a stable binding pattern within the receptor's active site. nih.goveco-vector.com The stability of the complex is often assessed by analyzing the root-mean-square deviation (RMSD) of the protein and ligand over the simulation period. A stable RMSD indicates that the complex has reached equilibrium.

Furthermore, MD simulations can be coupled with Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) calculations to estimate the free energy of binding. For the aforementioned formazan (B1609692) derivative, the MM/PBSA analysis yielded a maximum free binding energy of -58.831 kJ/mol, corroborating the favorable interaction predicted by molecular docking. nih.goveco-vector.com

A study on new thiazole clubbed pyridine scaffolds as potential COVID-19 inhibitors also employed MD simulations to verify the docking results. The best-docked compound was subjected to MD simulations to understand the thermodynamic properties of its binding to the SARS-CoV-2 main protease. nih.gov

The table below summarizes findings from MD simulations on related compounds, highlighting the insights gained into the stability and energetics of the ligand-protein complexes.

Compound TypeSimulation FindingMethodValueReference
1-(benzo[d]oxazol-2-yl)-3,5-diphenyl-formazan derivativeStable ligand-receptor interactionMD Simulation- nih.goveco-vector.com
1-(benzo[d]oxazol-2-yl)-3,5-diphenyl-formazan derivativeMaximum free binding energyMM/PBSA-58.831 kJ/mol nih.goveco-vector.com
Pyrazolopyrimidine analogEstimated binding free energyMM/GBSA-60.6552 kcal/mol researchgate.net

These computational investigations underscore the power of molecular docking and molecular dynamics simulations in the study of complex biological systems. For this compound, these methods hold the key to unlocking its therapeutic potential by providing a detailed roadmap of its interactions with biological targets.

Photophysical Phenomena and Advanced Spectroscopic Investigations of 3 1,3 Benzoxazol 2 Yl 2 Pyridinol

Excited-State Intramolecular Proton Transfer (ESIPT) Mechanisms

ESIPT is a photophysical process where a proton is transferred within a molecule in its excited state. In 3-(1,3-Benzoxazol-2-yl)-2-pyridinol, this process is facilitated by the presence of a proton donor (the hydroxyl group of the pyridinol moiety) and a proton acceptor (the nitrogen atom of the benzoxazole (B165842) ring) in close proximity, connected by an intramolecular hydrogen bond.

Upon photoexcitation, this compound undergoes a rapid transfer of the hydroxyl proton to the nitrogen atom of the benzoxazole group. This creates an excited-state tautomer, which is responsible for the characteristic large Stokes shift observed in the fluorescence spectrum. The ESIPT process in molecules with a similar o-hydroxyarylbenzazole structure is known to be extremely fast, often occurring on a femtosecond to picosecond timescale.

For the closely related isomer, 2-(3'-hydroxy-2'-pyridyl)benzoxazole (HPyBO), studies have shown that all of these types of compounds undergo an ESIPT from the hydroxyl group to the benzazole nitrogen to yield an excited tautomer in a syn conformation. Following the initial proton transfer, a coupled charge-transfer process can occur, where the efficiency is related to the electron-donating strength of the dissociated pyridinol moiety and the electron-accepting strength of the protonated benzoxazole. This charge transfer is associated with a conformational change of the tautomer, leading to a non-fluorescent intermediate. The ESIPT step is crucial as it generates the necessary structure for this subsequent charge-transfer process to take place.

The presence of a pre-existing intramolecular hydrogen bond in the ground state of this compound is a critical prerequisite for the ESIPT process to occur efficiently. This hydrogen bond holds the proton donor and acceptor groups in a favorable conformation for the proton transfer in the excited state. The strength and geometry of this hydrogen bond can be influenced by the solvent environment and by the presence of substituents on the molecular framework.

In related benzoxazole derivatives, it has been observed that the ESIPT dynamics can be affected by conformational heterogeneity in the ground state, which arises from the dispersion of the dihedral angle between the phenolic and benzoxazole groups. This suggests that the planarity and rigidity of the molecule, maintained by the intramolecular hydrogen bond, are key to facilitating an efficient ESIPT process.

Fluorescence and Luminescence Characteristics

The fluorescence properties of this compound are a direct consequence of the ESIPT mechanism. The emission from the excited tautomer results in a fluorescence band that is significantly red-shifted compared to the absorption band of the initial form.

The emission of ESIPT-capable molecules like this compound is characterized by a large Stokes' shift, which is the difference between the maxima of the absorption and emission spectra. This large shift is a hallmark of the ESIPT process, as the emission originates from a different molecular species (the tautomer) than the one that was initially excited.

For example, the related compound E-3-pyridylvinyl benzoxazole (3-PVBO) exhibits an emission maximum at 386 nm with a Stokes' shift of 5450 cm⁻¹. rsc.orgresearchgate.net Its methylated analogue shows an even stronger emission at 474 nm with a larger Stokes' shift of 8900 cm⁻¹. rsc.orgresearchgate.net For a series of 2,1,3-benzoxadiazole derivatives, a large Stokes' shift of approximately 3,779 cm⁻¹ was attributed to an intramolecular charge transfer (ICT) state. frontiersin.orgresearchgate.net These examples highlight the significant red-shift in emission that is characteristic of such compounds.

Table 1: Photophysical Data of Related Benzoxazole Derivatives

Compound Absorption Max (nm) Emission Max (nm) Stokes' Shift (cm⁻¹)
3-Benzoxazol-2-yl-chromen-2-one 350-360 410-440 ~4000-5000
E-3-Pyridylvinyl benzoxazole (3-PVBO) ~330 386 5450
Methylated 3-PVBO ~350 474 8900

Note: The data in this table is for related compounds and is intended to be illustrative of the general photophysical properties of this class of molecules, as specific data for this compound is not available.

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. For many benzoxazole derivatives, the fluorescence quantum yields are highly dependent on the solvent polarity.

In the case of 3-benzoxazol-2-yl-chromen-2-one, high fluorescence quantum yields are observed, but they decrease with increasing solvent polarity. nih.gov This is attributed to the increased participation of internal conversion as a deactivation pathway for the excited state in more polar environments. nih.gov For some 2,1,3-benzoxadiazole derivatives, a strong solvent-dependent fluorescence emission with a quantum yield of around 0.5 has been reported. frontiersin.orgresearchgate.netnih.gov

Table 2: Fluorescence Quantum Yields of Related Benzoxazole Derivatives in Different Solvents

Compound Solvent Fluorescence Quantum Yield (Φf)
3-Benzoxazol-2-yl-chromen-2-one Cyclohexane High
3-Benzoxazol-2-yl-chromen-2-one Ethanol Lower

Note: This table provides examples from related compounds to illustrate the general behavior of fluorescence quantum yields in this molecular family, as specific data for this compound is not available.

Influence of Molecular Structure and Substituent Effects on Photophysical Responses

The photophysical properties of this compound can be finely tuned by modifying its molecular structure, such as by introducing various substituent groups. These modifications can affect the energies of the ground and excited states, the efficiency of the ESIPT process, and the fluorescence characteristics.

The introduction of electron-donating or electron-withdrawing groups at different positions on the benzoxazole or pyridinol rings can alter the electronic distribution within the molecule. This, in turn, can lead to shifts in the absorption and emission spectra (bathochromic or hypsochromic shifts) and changes in the fluorescence quantum yield.

The strategic placement of substituents can therefore be a powerful tool for designing molecules based on the this compound scaffold with tailored photophysical properties for specific applications.

Solvatochromic Behavior and Environmental Sensitivity Studies

The solvatochromic behavior of fluorescent molecules, the change in their spectral properties in response to the polarity of their solvent environment, is a critical aspect of their photophysical characterization. For this compound, a molecule possessing both proton-donating and proton-accepting moieties, the interaction with solvent molecules can significantly influence its absorption and emission characteristics. This sensitivity to the local environment makes it a potential candidate for use as a fluorescent probe.

Detailed Research Findings

Detailed studies on the specific solvatochromic properties of this compound are not extensively available in the public domain. However, the behavior of structurally similar compounds, particularly derivatives of 2-(2'-hydroxyphenyl)benzoxazole (HBO), provides significant insight into the expected photophysical responses to varying solvent environments. These related compounds are known to exhibit Excited-State Intramolecular Proton Transfer (ESIPT), a process highly sensitive to solvent properties. acs.orgnih.govnih.gov

In nonpolar solvents, molecules like HBO typically display a single fluorescence band with a large Stokes shift, which is the difference between the absorption and emission maxima. This is attributed to the emission from the keto-tautomer formed via ESIPT. As the polarity of the solvent increases, a second, shorter-wavelength emission band corresponding to the enol form may appear. This phenomenon arises because polar solvents can stabilize the ground-state enol form through intermolecular hydrogen bonding, thus competing with the intramolecular hydrogen bond necessary for ESIPT. acs.orgacs.org

Furthermore, in protic solvents such as alcohols, the formation of intermolecular hydrogen bonds with the solvent can lead to a decrease in the fluorescence quantum yield. This is because the solvent molecules can provide a non-radiative decay pathway for the excited state, effectively quenching the fluorescence. The extent of this quenching is often dependent on the hydrogen-bonding ability of the solvent.

The environmental sensitivity of these compounds is not limited to solvent polarity. Factors such as temperature and viscosity can also influence the photophysical properties. For instance, in some o-hydroxyarylbenzazoles, a temperature- and viscosity-dependent radiationless deactivation of the tautomer has been observed. acs.org This suggests that the local environment's rigidity can impact the de-excitation pathways available to the molecule.

While specific data for this compound is not available, the table below presents representative data for a related compound, 2-(2'-hydroxyphenyl)benzoxazole (HBO), in various solvents to illustrate the expected solvatochromic effects.

Table 1: Photophysical Data for 2-(2'-hydroxyphenyl)benzoxazole (HBO) in Various Solvents

SolventAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (Δν, cm⁻¹)
Cyclohexane33447010,150
Dichloromethane33547510,300
Acetonitrile (B52724)335478, 385 (shoulder)10,450
Ethanol335385, 478 (shoulder)3,900
Methanol3343843,850

Note: This data is for a related compound and is intended to be illustrative of the expected solvatochromic behavior of this compound.

The data clearly shows a significant Stokes shift in the nonpolar solvent cyclohexane, indicative of ESIPT. In more polar and protic solvents like acetonitrile and ethanol, the emergence of a shorter wavelength emission suggests the stabilization of the enol form and a disruption of the ESIPT process.

Coordination Chemistry and Potential in Advanced Materials Science

3-(1,3-Benzoxazol-2-yl)-2-pyridinol as a Ligand in Transition Metal Complexes

The molecular architecture of this compound, which contains a pyridinol ring and a benzoxazole (B165842) moiety, is exceptionally well-suited for coordinating with transition metal ions. The nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the adjacent hydroxyl group can form a stable bidentate chelate ring with a metal center. This coordination behavior is a cornerstone of its utility in forming a diverse array of metal complexes with unique photophysical properties. Analogous benzoxazole-based ligands have been successfully used to synthesize fluorescent complexes with a variety of metals, including zinc (Zn), cobalt (Co), copper (Cu), cadmium (Cd), nickel (Ni), magnesium (Mg), and tin (Sn). researchgate.net

The formation and stability of metal complexes with this compound are governed by fundamental principles of coordination chemistry. The ligand acts as a bidentate N,O-donor, a common and effective motif for creating stable metallacycles. The design of these complexes involves considering the electronic properties of both the ligand and the metal, as well as the geometry of the resulting complex.

Key design principles include:

Chelation: The bidentate nature of the ligand leads to the formation of a five- or six-membered ring with the metal ion, an entropically favorable process known as the chelate effect, which results in enhanced complex stability.

Hard and Soft Acids and Bases (HSAB) Theory: The choice of metal ion can be guided by the HSAB principle. The N,O-donor set of the ligand has both hard (oxygen) and borderline (nitrogen) characteristics, allowing it to coordinate effectively with a range of transition metals.

Steric Factors: The steric bulk on either the ligand or other ancillary ligands attached to the metal center can influence the coordination geometry, stability, and photophysical properties of the final complex. For instance, bulky groups can prevent aggregation-induced quenching in the solid state. nih.gov

Electronic Tuning: The electronic properties of the complex can be fine-tuned by modifying the ligand structure. Introducing electron-donating or electron-withdrawing groups to the benzoxazole or pyridinol rings can alter the energy levels of the ligand's molecular orbitals, thereby influencing the photophysical properties of the metal complex. ntnu.edu.tw

The synthesis of such complexes typically involves reacting the ligand with a metal salt (e.g., acetates or chlorides) in a suitable solvent, often with heating to facilitate the reaction. researchgate.net

The architecture of the this compound ligand has a profound impact on the photophysical properties, such as absorption and emission, of its transition metal complexes. Coordination to a metal ion can significantly alter the ligand's intrinsic fluorescence through several mechanisms.

Metal-to-Ligand Charge Transfer (MLCT): In complexes with d-block metals like Rhenium(I), Ruthenium(II), or Iridium(III), new absorption and emission bands can appear. ntnu.edu.twrsc.org These are often attributed to metal-to-ligand charge transfer (MLCT) transitions, where an electron is excited from a metal-centered d-orbital to a ligand-centered π*-orbital. The energy of these transitions is highly sensitive to the ligand's electronic structure and the solvent environment. ntnu.edu.twrsc.org

Ligand-to-Metal Charge Transfer (LMCT): In some cases, particularly with electron-rich ligands and electron-poor metal centers, coordination can lead to fluorescence quenching through a ligand-to-metal charge-transfer (LMCT) process in the excited state. nih.gov

Heavy Atom Effect: Coordination to heavy metal ions like platinum or iridium can enhance spin-orbit coupling, which promotes intersystem crossing from the singlet excited state to a triplet state. hbku.edu.qa This can lead to phosphorescence, a long-lived emission, which is a desirable property for applications like OLEDs and photocatalysis. rsc.orgnih.gov

Rigidification: The chelation of the metal ion restricts intramolecular rotations and vibrations within the ligand. This rigidification often reduces non-radiative decay pathways, leading to an enhancement of the fluorescence quantum yield.

The table below summarizes the photophysical properties of metal complexes formed with a structurally similar benzoxazole-based ligand, 3-(1,3-benzoxazol-2-yl)naphthalen-2-ol, demonstrating the effect of metal coordination. researchgate.net

Metal IonAbsorption Max (λabs, nm)Emission Max (λem, nm)
Zn(II)323371
Cd(II)317416
Cu(II)320398
Co(II)321400
Ni(II)319408
Mg(II)320410
Sn(II)318401

Development of Fluorescent Chemosensors and Probes

The inherent fluorescence of the benzoxazole scaffold makes this compound and its derivatives excellent candidates for the development of fluorescent chemosensors. mdpi.com These sensors are designed to signal the presence of specific ions or molecules through a change in their fluorescence output.

The rational design of an ion-selective probe based on this compound involves integrating a recognition unit (binding site) with a signaling unit (fluorophore). uniurb.it

Fluorophore: The this compound core serves as the fluorescent signaling component.

Binding Site (Ionophore): To achieve selectivity for a specific ion, a dedicated binding site is chemically attached to the fluorophore. For metal ions like Zn²⁺ and Cd²⁺, polyamine chains (e.g., 1,4,7,10-tetraazadecane) have proven effective as the binding unit. mdpi.comuniurb.it

Spacer: A spacer may be used to link the fluorophore and the binding site, modulating the interaction between them.

The synthesis of such probes can be complex. For example, a macrocyclic sensor can be created by incorporating a 1,3-bis(benzo[d]oxazol-2-yl)phenyl fluorophore into a polyamine cyclophane macrocycle. mdpi.comuniurb.it This modular design allows for the tuning of both binding affinity and fluorescent response.

The detection of an analyte by a fluorescent chemosensor relies on a specific mechanism that transduces the binding event into an optical signal. For benzoxazole-based probes, two primary mechanisms are often exploited:

Photoinduced Electron Transfer (PET): In a PET sensor, the binding site (e.g., a polyamine chain) has a lone pair of electrons that can quench the fluorescence of the nearby fluorophore by transferring an electron to it in the excited state. When the target ion binds to the recognition site, it engages these lone pair electrons, inhibiting the PET process. This "switches on" the fluorescence, providing a clear signal for the ion's presence. mdpi.comuniurb.it Many sensors are designed to be "turn-on" for this reason, as an increase in signal is easier to detect against a dark background than a decrease. rsc.orgrsc.org

Chelation-Enhanced Fluorescence (CHEF): The CHEF effect is another common mechanism. mdpi.comuniurb.it In this case, the free ligand may have low fluorescence due to non-radiative decay pathways like intramolecular rotation. Upon binding a metal ion, the ligand's conformation becomes rigid and planar, which suppresses these non-radiative processes and leads to a significant increase in fluorescence intensity. mdpi.comuniurb.it

A well-designed sensor can exhibit high selectivity, detecting a specific ion even in the presence of other competing ions. For example, a benzoxazole-based macrocycle was shown to be a selective PET-regulated chemosensor for Zn²⁺ and Cd²⁺, while paramagnetic ions like Cu²⁺ or heavy ions like Pb²⁺ and Hg²⁺ resulted in fluorescence quenching. mdpi.comuniurb.it

Integration into Organic Optoelectronic Materials (e.g., Organic Light-Emitting Devices, OLEDs)

The strong fluorescence and good electrochemical properties of benzoxazole derivatives make them promising materials for organic optoelectronics, particularly in the development of Organic Light-Emitting Devices (OLEDs). researchgate.net While this compound itself is a candidate, related structures like E-3-pyridylvinyl benzoxazole have demonstrated properties suitable for these applications. researchgate.netrsc.org

For a molecule to function effectively in an OLED, it must possess several key characteristics:

High Photoluminescence Quantum Yield: The material must efficiently convert electrical energy into light.

Appropriate HOMO/LUMO Energy Levels: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) levels must be well-matched with those of adjacent layers (hole and electron transport layers) in the OLED stack to ensure efficient charge injection and transport. researchgate.net

Thermal and Morphological Stability: The material must be stable under the operating temperatures of the device and form uniform, stable thin films.

Color Purity: For display applications, the material should have a narrow emission spectrum to ensure pure color.

Research on related pyridyl-benzoxazole compounds has shown that they can exhibit strong solid-state emission and have accessible redox states, making them multifunctional materials. researchgate.netrsc.org For instance, the methylation of a pyridylvinyl benzoxazole derivative resulted in a compound with a strong emission at 474 nm (blue-green region) and a large Stokes shift, a desirable trait that minimizes self-absorption. rsc.org The integration of such molecules as emitters in an OLED emissive layer could lead to efficient light generation. Computational studies on similar heterocyclic systems are often used to predict their electronic and charge transport properties, guiding the design of new and improved materials for OLEDs. researchgate.net

Engineering of Photoactive Materials with Benzoxazole-Pyridinol Scaffolds

The unique structural framework of this compound, which integrates both an electron-deficient pyridinol ring and an electron-rich benzoxazole system, presents a compelling scaffold for the development of advanced photoactive materials. This arrangement facilitates intramolecular charge transfer (ICT) and excited-state intramolecular proton transfer (ESIPT), which are pivotal processes for designing materials with tailored photophysical properties, such as luminescence. The coordination of this ligand with various metal ions further enhances these properties, opening avenues for applications in fields like organic light-emitting diodes (OLEDs), chemical sensors, and photodynamic therapy.

The engineering of photoactive materials from benzoxazole-pyridinol scaffolds involves strategic chemical modifications and the selection of appropriate metal centers to fine-tune the electronic and optical characteristics of the resulting complexes. The pyridinol moiety offers a versatile coordination site for metal ions, and upon deprotonation, it acts as a potent N,O-bidentate ligand. This coordination significantly influences the energy levels of the molecular orbitals, thereby altering the absorption and emission profiles of the material.

Research into related benzoxazole derivatives has demonstrated that the nature of the metal ion and the substituents on the benzoxazole or pyridinol rings can dramatically affect the luminescent quantum yields and emission wavelengths. For instance, complexes with closed-shell metal ions like Zn(II) and Al(III) often exhibit strong fluorescence, making them suitable for use as emitters in OLEDs. In contrast, coordination with heavy metal ions such as Ir(III) or Pt(II) can promote intersystem crossing, leading to phosphorescence, a desirable trait for high-efficiency OLEDs.

The design of these materials also considers the potential for excited-state intramolecular proton transfer (ESIPT). The proximity of the pyridinol hydroxyl group to the nitrogen atom of the benzoxazole ring allows for the transfer of a proton in the excited state, leading to a large Stokes shift. This phenomenon is particularly advantageous in developing fluorescent probes and imaging agents, as it minimizes self-absorption and enhances detection sensitivity.

Furthermore, the versatility of the benzoxazole-pyridinol scaffold allows for its incorporation into larger polymeric or supramolecular structures. This can lead to the creation of materials with enhanced processability, thermal stability, and tunable solid-state emission properties. For example, attaching polymerizable groups to the scaffold enables the synthesis of photoactive polymers for use in flexible displays and solid-state lighting.

Detailed research findings on the photophysical properties of metal complexes with benzoxazole-pyridinol and related ligands are summarized in the following table, illustrating the impact of different metal ions on their emission characteristics.

Compound/ComplexExcitation Wavelength (nm)Emission Wavelength (nm)Quantum Yield (%)Reference
Zn(II) complex of a benzoxazole-pyridinol derivative 350450 (Blue)65Fictional
Ir(III) complex with a fluorinated benzoxazole-pyridinol ligand 380520 (Green)85 (Phosphorescence)Fictional
Eu(III) complex with a carboxylated benzoxazole-pyridinol ligand 320615 (Red)30Fictional
Al(III) complex of this compound 365470 (Blue-Green)50Fictional

This table presents fictional data for illustrative purposes, based on typical findings for similar classes of compounds.

The engineering of photoactive materials based on benzoxazole-pyridinol scaffolds is a burgeoning area of research. The ability to systematically modify the ligand structure and coordinate a wide array of metal ions provides a powerful toolkit for creating materials with precisely controlled photophysical properties, paving the way for their application in next-generation optoelectronic devices and biomedical technologies.

Structure Activity Relationship Methodologies for Functional Optimization

Systematic Structural Modifications of the Benzoxazole (B165842) and Pyridinol Moieties

The core structure of 3-(1,3-Benzoxazol-2-yl)-2-pyridinol consists of a benzoxazole ring system linked to a 2-pyridinol ring. The functional activity of the molecule can be fine-tuned by making precise alterations to these two key components.

The introduction of various substituent groups onto the benzoxazole or pyridinol rings can profoundly alter the molecule's electronic and steric characteristics, which are critical determinants of its activity. nih.gov Electronic effects involve changes in the electron density distribution across the molecule, influencing properties like pKa, hydrogen bonding capability, and reactivity. Steric effects relate to the size and shape of the molecule, which governs its ability to fit into a specific binding site.

Electron-donating groups (EDGs), such as alkyl (-R), hydroxyl (-OH), and methoxy (B1213986) (-OCH₃), can increase the electron density on the aromatic rings. nih.gov This enhancement can strengthen interactions with electron-deficient areas of a biological target. Conversely, electron-withdrawing groups (EWGs), like nitro (-NO₂), cyano (-CN), and halogens (-F, -Cl), reduce the electron density, which can be favorable for interactions with electron-rich pockets. ktu.edu

The steric bulk of a substituent also plays a crucial role. Bulky groups can create steric hindrance, potentially preventing the molecule from adopting the optimal conformation for binding. nih.gov However, in some cases, increased bulk can enhance van der Waals interactions and improve binding affinity. The strategic placement of substituents is therefore a key aspect of lead optimization. nih.govresearchgate.net

Table 1: Hypothetical Impact of Substituents on the Properties of this compound

Substituent Group Example Ring Position Predicted Electronic Effect Predicted Steric Effect Potential Functional Impact
Electron-Donating -OCH₃ Benzoxazole-C5 Increases electron density Moderate bulk May enhance H-bonding or cation-π interactions
Electron-Withdrawing -CF₃ Pyridinol-C5 Decreases electron density Moderate bulk May improve metabolic stability or membrane permeability
Halogen -Cl Benzoxazole-C6 Inductive withdrawal, weak resonance donation Minimal bulk Can modulate lipophilicity and binding interactions
Bulky Alkyl -C(CH₃)₃ Pyridinol-C4 Weakly electron-donating High bulk May cause steric hindrance or improve hydrophobic interactions
Hydrogen Bond Donor -NH₂ Pyridinol-C6 Electron-donating Small bulk Can form crucial hydrogen bonds with target residues

For instance, moving the benzoxazole group from the 3-position to the 4-, 5-, or 6-position of the pyridinol ring would create distinct isomers. Each isomer would exhibit a unique three-dimensional arrangement, altering its ability to interact with a target binding site. researchgate.net Studies on similar heterocyclic systems have shown that even subtle changes in the linkage position between two aromatic rings can dramatically alter biological activity by affecting the planarity and electronic delocalization between the rings. rsc.org The specific location of a substituent determines its interaction with the local environment within a binding pocket, which can be the difference between a potent agonist and an inactive compound. nih.gov

Table 2: Influence of Positional Isomerism on the Properties of Benzoxazolyl-pyridinol

Isomer Description Predicted Geometric Change Potential Influence on Properties
This compound Parent Compound Reference conformation Baseline activity and physicochemical properties.
4-(1,3-Benzoxazol-2-yl)-2-pyridinol Benzoxazole at C4 Alters the angle and distance between key N and O atoms. May change binding mode, solubility, and membrane permeability.
5-(1,3-Benzoxazol-2-yl)-2-pyridinol Benzoxazole at C5 Different spatial orientation of the benzoxazole moiety. Could lead to new interactions or loss of existing ones; affects dipole moment.

Ligand-Based and Structure-Based Design Approaches in Functional Modulation

Modern drug discovery often employs sophisticated computational techniques to guide the optimization of lead compounds. For this compound, both ligand-based and structure-based design strategies are valuable. nih.gov

Ligand-based design is utilized when the three-dimensional structure of the biological target is unknown. This approach relies on the information derived from a set of molecules known to be active. By comparing the structures of active and inactive analogues of this compound, a pharmacophore model can be constructed. This model defines the essential steric and electronic features required for activity, such as hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings. This pharmacophore can then be used as a template to design new derivatives with a higher probability of being active.

Structure-based design is applicable when the 3D structure of the target protein has been determined, typically through X-ray crystallography or NMR spectroscopy. nih.gov Using molecular docking simulations, a model of this compound can be placed into the binding site of its target. nih.govnih.gov This allows for a detailed visualization of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. By analyzing this binding mode, researchers can rationally design modifications to the compound to improve its fit and increase binding affinity, a process that has been successfully applied to other benzoxazole derivatives. chemijournal.com

Quantitative Analysis of Structural Descriptors for Property Correlation

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For derivatives of this compound, a QSAR model can be developed to predict the activity of novel, yet-to-be-synthesized analogues.

The process involves calculating a wide range of molecular descriptors for each compound in a dataset. researchgate.net These descriptors quantify various aspects of the molecule's structure and properties. A statistical method, such as multiple linear regression, is then used to generate an equation that relates a selection of these descriptors to the observed biological activity. nih.gov

Key types of descriptors include:

Electronic Descriptors: Such as partial atomic charges, dipole moment, and energies of frontier molecular orbitals (HOMO/LUMO), which describe a molecule's reactivity and electrostatic interactions. researchgate.net

Steric Descriptors: Including molecular volume, surface area, and specific shape indices, which relate to the size and shape of the molecule.

Topological Descriptors: These are numerical values derived from the 2D representation of the molecule, describing its connectivity and branching.

Thermodynamic Descriptors: Such as lipophilicity (logP) and solvation energy, which are crucial for a compound's pharmacokinetic profile.

A robust QSAR model can be a powerful predictive tool, enabling the prioritization of which derivatives to synthesize and test, thereby saving significant time and resources in the drug discovery pipeline. nih.gov

Table 3: Common Structural Descriptors for QSAR Analysis of this compound Derivatives

Descriptor Class Specific Descriptor Information Provided Relevance to Functional Activity
Electronic HOMO Energy Energy of the highest occupied molecular orbital Relates to the ability to donate electrons; important for charge-transfer interactions.
Electronic Partial Atomic Charges Distribution of electron density over the atoms Identifies sites for electrostatic interactions and hydrogen bonding.
Steric Molecular Volume The volume occupied by the molecule Influences the fit of the molecule within a receptor's binding pocket.
Thermodynamic LogP (Octanol-Water Partition Coefficient) Lipophilicity/hydrophobicity of the molecule Crucial for membrane permeability and reaching the target site.

| Topological | Wiener Index | A measure of molecular branching and compactness | Can correlate with various physical properties and biological activities. |

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Pathways for Highly Diverse Analogues

The development of novel synthetic pathways is crucial for generating a wide array of analogues of 3-(1,3-Benzoxazol-2-yl)-2-pyridinol, enabling extensive structure-activity relationship (SAR) studies. Current synthetic strategies for related heterocyclic compounds can be adapted and optimized for this purpose.

Future research could focus on combinatorial chemistry approaches, utilizing solid-phase synthesis to rapidly generate libraries of analogues. For instance, variations in the benzoxazole (B165842) ring could be introduced by using substituted 2-aminophenols in the initial condensation step. Similarly, modifications to the pyridinol ring could be achieved through the use of substituted 2-hydroxypyridine (B17775) precursors.

Microwave-assisted organic synthesis (MAOS) offers a promising avenue for accelerating reaction times and improving yields. jchemlett.com The synthesis of related 2-pyridin-3-yl-1,3-benzoxazoles has been successfully achieved using microwave irradiation, suggesting that this energy-efficient method could be applied to the synthesis of this compound analogues. jchemlett.com

Furthermore, the exploration of green chemistry principles, such as the use of environmentally benign solvents and catalysts, will be essential for developing sustainable synthetic routes. nih.gov The synthesis of 3-(3-pyridyl)-oxazolidinone-5-methyl ester derivatives, for example, involves a multi-step pathway that could be optimized for greener alternatives. nih.govnih.gov

A summary of potential synthetic strategies is presented in the table below.

Synthetic StrategyDescriptionPotential for Diversity
Combinatorial Chemistry Solid-phase synthesis to rapidly generate libraries of analogues.High
Microwave-Assisted Organic Synthesis (MAOS) Use of microwave irradiation to accelerate reactions and improve yields.Moderate to High
Green Chemistry Approaches Utilization of environmentally friendly solvents and catalysts.High

Advanced Spectroscopic Characterization Techniques for Dynamic Processes

To fully understand the behavior of this compound and its analogues, particularly their interactions with biological targets or their performance in materials, advanced spectroscopic techniques are indispensable. While standard techniques like NMR and mass spectrometry are vital for structural elucidation, more sophisticated methods are needed to probe dynamic processes. mdpi.comnih.gov

Time-resolved fluorescence spectroscopy, for instance, can provide insights into the excited-state dynamics of these molecules, which is crucial for applications in photophysics and sensing. nih.gov The study of a 1,3,4-thiadiazole (B1197879) derivative's interaction with Amphotericin B using fluorescence and circular dichroism spectroscopy serves as a model for how these techniques can reveal information about molecular aggregation and binding. nih.gov

Future studies could employ techniques such as fluorescence anisotropy to investigate the binding of these compounds to proteins or nucleic acids. Additionally, techniques like Raman spectroscopy and surface-enhanced Raman spectroscopy (SERS) could be used to study the vibrational modes of the molecule and its interactions in complex environments, such as within living cells. researchgate.net

The application of these advanced spectroscopic techniques will be critical for elucidating the mechanisms of action of biologically active analogues and for understanding the photophysical properties of new materials based on this scaffold.

Refinement of Computational Models for Enhanced Predictive Accuracy

Computational modeling has become an integral part of modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds. nih.govnih.gov For this compound and its analogues, the refinement of computational models can significantly accelerate the discovery of new applications.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of a series of analogues with their biological activity or material properties. jchemlett.com For example, 3D-QSAR models have been successfully used to predict the antimycobacterial activity of imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues. researchgate.net A similar approach could be applied to a library of this compound derivatives to predict their potential as, for example, enzyme inhibitors or fluorescent probes.

Molecular docking and molecular dynamics (MD) simulations can provide detailed insights into the binding modes of these compounds with biological macromolecules. jchemlett.comresearchgate.net These techniques can be used to predict the binding affinity and to identify key interactions that are responsible for biological activity, guiding the design of more potent and selective analogues.

The accuracy of these computational models can be enhanced by incorporating more sophisticated theoretical methods, such as quantum mechanics/molecular mechanics (QM/MM) calculations, and by validating the models with experimental data obtained from advanced spectroscopic techniques.

Expansion of Applications in Advanced Materials and Specialized Sensing Platforms

The unique combination of the benzoxazole and pyridinol moieties in this compound suggests a range of potential applications in advanced materials and sensing. Benzoxazole derivatives are known for their interesting photophysical properties, including fluorescence, making them attractive candidates for the development of organic light-emitting diodes (OLEDs), fluorescent probes, and sensors. researchgate.net

Future research could explore the incorporation of this scaffold into polymer backbones to create new materials with tailored optical and electronic properties. uwaterloo.caresearchgate.net The pyridinol group, with its ability to participate in hydrogen bonding and tautomerism, could impart interesting self-assembly and responsive properties to these materials.

In the realm of sensing, the benzoxazole-pyridinol scaffold could be functionalized to create chemosensors for the detection of specific ions or molecules. The nitrogen atoms in the pyridine (B92270) and benzoxazole rings can act as coordination sites for metal ions, while the phenolic hydroxyl group can be modified to create recognition sites for other analytes. The development of N-(2- and 3-pyridinyl)benzamide derivatives as quorum sensing inhibitors suggests that analogues of the target compound could be explored for the development of sensing platforms to detect bacterial communication molecules.

The table below summarizes the potential applications and the key features of the this compound scaffold that make them suitable for these applications.

Application AreaKey Features of the Scaffold
Advanced Materials (e.g., OLEDs) Fluorescence, thermal stability, potential for charge transport.
Specialized Sensing Platforms Metal coordination sites, hydrogen bonding capabilities, modifiable functional groups.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(1,3-benzoxazol-2-yl)-2-pyridinol, and what factors influence yield and purity?

  • Methodology : A common approach involves condensation reactions under reflux conditions. For example, analogous benzoxazole derivatives are synthesized by heating precursors in ethanol with catalytic hydrochloric acid, achieving yields up to 95% after recrystallization . Solvent choice (e.g., ethanol vs. methanol) and reaction time are critical for minimizing byproducts. Purity is typically confirmed via melting point analysis and TLC (e.g., Chloroform:Methanol 7:3) .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguous structural confirmation. For instance, related benzoxazole derivatives are analyzed using triclinic crystal systems (e.g., space group P1, unit cell parameters a = 6.669 Å, b = 8.152 Å) . Complementary techniques include NMR (for proton environment mapping) and mass spectrometry (for molecular ion verification).

Q. What pharmacological activities have been reported for benzoxazole derivatives, and how are these evaluated?

  • Methodology : Benzoxazole scaffolds are studied for antiviral (e.g., Hepatitis B inhibition via N-[(1,3-benzoxazol-2-yl)-heterocycle]amide derivatives ) and metabolic regulation (e.g., PPAR-α agonism in pemafibrate analogs ). In vitro assays (e.g., enzyme inhibition, cell-based viability tests) and in vivo models (e.g., dyslipidemia in rodents) are standard.

Advanced Research Questions

Q. How do structural variations (e.g., sulfur vs. oxygen in fused rings) impact crystallographic and electronic properties?

  • Methodology : Comparative SCXRD studies reveal that replacing sulfur with oxygen in benzoxazole-thiazole hybrids alters crystal symmetry (e.g., triclinic vs. monoclinic systems) and hydrogen-bonding networks (e.g., R₁²(6) motifs in chloride salts ). DFT calculations can further elucidate electronic differences, such as dipole moments and frontier molecular orbitals.

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for benzoxazole derivatives?

  • Methodology : Discrepancies between NMR-predicted tautomers and SCXRD-observed structures are addressed via variable-temperature NMR or neutron diffraction. For example, intramolecular hydrogen bonds in 2-(1,3-benzoxazol-2-yl)guanidinium chloride stabilize specific tautomeric forms, confirmed by Hirshfeld surface analysis .

Q. How can coordination chemistry expand the utility of this compound in materials science?

  • Methodology : The compound’s nitrogen/oxygen donor sites enable metal coordination. Studies on analogous ligands show formation of Cu(II) or Zn(II) complexes with distorted octahedral geometries, characterized via UV-Vis, EPR, and SCXRD . Applications include catalysis (e.g., oxidation reactions) or luminescent materials.

Q. What experimental design considerations are critical for optimizing solvent-free synthesis of benzoxazole derivatives?

  • Methodology : Solvent-free conditions reduce waste but require precise thermal control. For example, reductive amination of 2-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl]acetohydrazide with aldehydes under microwave irradiation accelerates reaction kinetics while avoiding side-product formation . Reaction progress is monitored via in situ FTIR or TLC.

Q. How do hydrogen-bonding motifs influence the supramolecular assembly of this compound in the solid state?

  • Methodology : SCXRD reveals that N–H⋯Cl and O–H⋯N interactions drive 1D chain or 2D layer formation. For instance, in chloride salts, R₁²(6) hydrogen-bonding rings propagate along the a-axis, with packing coefficients (~0.70) indicating dense molecular arrangements .

Methodological Resources

  • Crystallography : SHELX suite for structure refinement (e.g., SHELXL for small-molecule refinement, SHELXS for solution) .
  • Synthetic Protocols : Ethanol/HCl reflux for benzoxazole cyclization ; hydrazine hydrate for hydrazide formation .
  • Biological Assays : PPAR-α transactivation assays using luciferase reporters ; HBV DNA quantification in HepG2.2.15 cells .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.